3-(4-Methoxyphenyl)-2-methylpropan-1-ol

Description

BenchChem offers high-quality 3-(4-Methoxyphenyl)-2-methylpropan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methoxyphenyl)-2-methylpropan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

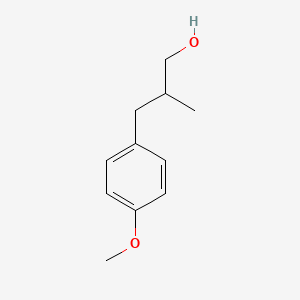

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxyphenyl)-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-9(8-12)7-10-3-5-11(13-2)6-4-10/h3-6,9,12H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCPSKKFTJPQADI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901300787 | |

| Record name | 4-Methoxy-β-methylbenzenepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901300787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64506-21-4 | |

| Record name | 4-Methoxy-β-methylbenzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64506-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-β-methylbenzenepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901300787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanol, 4-methoxy-β-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Canthoxal: Structure, Properties, and Applications

A Note to the Researcher: While the query specified "Canthoxal alcohol," the widely recognized chemical compound known as Canthoxal is, in fact, an aldehyde: 3-(4-methoxyphenyl)-2-methylpropanal. This guide will focus on the structure, properties, and applications of this aldehyde, which is a significant component in the fragrance and flavor industries.

Introduction to Canthoxal

Canthoxal, also known under synonyms such as anisyl propanal and Fennaldehyde, is an aromatic aldehyde valued for its unique olfactory profile.[1][2] It imparts a soft, sweet, and anisic character with herbal and fruity undertones, making it a versatile ingredient in perfumery.[1][3][4] Chemically, it is classified as 3-(4-methoxyphenyl)-2-methylpropanal.[2][3] This guide provides a comprehensive overview of its chemical structure, molecular weight, physicochemical properties, synthesis, and applications for researchers, scientists, and professionals in drug development and chemical industries.

Chemical Structure and Molecular Properties

The chemical identity of Canthoxal is defined by its molecular structure, which features a p-methoxyphenyl group attached to a methyl-substituted propanal chain.[2] This structure is responsible for its characteristic scent and chemical reactivity.

Molecular Structure

The structure of Canthoxal consists of a benzene ring substituted with a methoxy group at the para (4) position. This anisole moiety is connected to a propanal chain at the third carbon, with a methyl group at the second carbon.

Caption: Chemical structure of Canthoxal (3-(4-methoxyphenyl)-2-methylpropanal).

Molecular Formula and Weight

The molecular formula of Canthoxal is C₁₁H₁₄O₂.[1][2][3][5][6][7] Based on this composition, the molecular weight is approximately 178.23 g/mol .[5][6][7][8]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₂ | [1][2][3][5][6][7] |

| Molecular Weight | ~178.23 g/mol | [5][6][7][8] |

| CAS Number | 5462-06-6 | [2][3][4] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Odor Profile | Sweet, anisic, herbal, with fruity and watery notes | [1][3][4] |

Physicochemical Properties

The physical and chemical properties of Canthoxal are crucial for its application and handling.

| Property | Value | Source |

| Boiling Point | ~260 °C; 108 °C | [1][5][6] |

| Flash Point | ~100 °C; 94 °C | [1][6] |

| Solubility | Soluble in alcohols and oils | [1] |

| Vapor Pressure | 0.002269 mm Hg @ 23 °C | [3] |

| Log P | 2.0 | [3] |

Synthesis of Canthoxal

The synthesis of Canthoxal is typically achieved through a condensation reaction followed by hydrogenation.[6]

Caption: Simplified workflow for the synthesis of Canthoxal.

The process begins with the condensation of anisic aldehyde with propanal.[6] This is followed by the hydrogenation of the resulting intermediate to yield Canthoxal.[6] This synthetic route allows for the controlled production of Canthoxal for its various applications.

Applications

The primary application of Canthoxal is in the fragrance and perfumery industry.[1]

Fragrance and Perfumery

Canthoxal is utilized as a heart note enhancer in floral accords such as lilac, mimosa, and hawthorn.[1] Its unique scent profile adds softness and herbaceous depth to fragrance compositions.[1] It is also employed in modern anisic themes and fruity-green blends to provide raspberry or pear facets.[1] Due to its stability, it is suitable for a variety of formulations, including those containing alcohol.[1]

Personal Care and Home Fragrance

Its stability makes it a valuable ingredient in soaps, shampoos, body sprays, and deodorants.[1] In home fragrance applications like candles and room sprays, it contributes a soft herbal-anise heart note.[1]

Industrial Uses

As an aldehyde, Canthoxal can serve as an intermediate in the synthesis of other aroma molecules.[1] Its stability in complex systems where other aldehydes might degrade is a significant advantage.[1]

Safety and Handling

For detailed safety and handling information, it is recommended to consult the Material Safety Data Sheet (MSDS). General guidelines include storing in a cool, dry, well-ventilated area and using appropriate personal protective equipment when handling.[1] Commercial grades may contain tocopherol as a stabilizer.[1]

Conclusion

Canthoxal, or 3-(4-methoxyphenyl)-2-methylpropanal, is a significant aroma chemical with a well-defined structure and a versatile olfactory profile. Its synthesis is a well-established process, and its stability allows for broad application in the fragrance, personal care, and home fragrance industries. While the initial query mentioned "Canthoxal alcohol," the available scientific literature and commercial information point exclusively to the aldehyde form. Further research into its potential applications, particularly in spheres beyond fragrance, could be a subject of future investigation.

References

-

IFF. Canthoxal|Fragrance Ingredients. [Link]

-

MySkinRecipes. Para‑anisyl Propanal (Canthoxal) – floral aldehydic. [Link]

-

ScenTree. Canthoxal® (CAS N° 5462-06-6). [Link]

-

ScenTree. Canthoxal® (CAS N° 5462-06-6). [Link]

-

CAS Common Chemistry. Canthoxal. [Link]

-

The Good Scents Company. para-anisyl propanal canthoxal (IFF). [Link]

Sources

- 1. Canthoxal – Buy High-quality Aroma Chemical For Perfumes & Personal Care [chemicalbull.com]

- 2. CAS 5462-06-6: Canthoxal | CymitQuimica [cymitquimica.com]

- 3. iff.com [iff.com]

- 4. Para‑anisyl Propanal (Canthoxal) – floral aldehydic [myskinrecipes.com]

- 5. ScenTree - Canthoxal® (CAS N° 5462-06-6) [scentree.co]

- 6. ScenTree - Canthoxal® (CAS N° 5462-06-6) [scentree.co]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. para-anisyl propanal, 5462-06-6 [thegoodscentscompany.com]

An In-Depth Technical Guide to 3-(4-Methoxyphenyl)-2-methylpropan-1-ol: Synthesis, Characterization, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methoxyphenyl)-2-methylpropan-1-ol is a primary alcohol containing a methoxy-substituted phenyl ring. While a specific CAS number for this compound is not readily found in major chemical databases, its structural motifs are of interest in medicinal chemistry and materials science due to the prevalence of the methoxyphenyl group in biologically active molecules and functional materials. This guide provides a comprehensive overview of a plausible synthetic route, detailed experimental protocols, and an analysis of its expected physicochemical and spectroscopic properties based on established chemical principles and data from structurally related compounds.

Synthesis of 3-(4-Methoxyphenyl)-2-methylpropan-1-ol

A robust and logical synthetic pathway to 3-(4-Methoxyphenyl)-2-methylpropan-1-ol involves a two-step process:

-

Synthesis of the precursor carboxylic acid: Preparation of 3-(4-methoxyphenyl)-2-methylpropanoic acid.

-

Reduction of the carboxylic acid: Conversion of the propanoic acid to the target primary alcohol.

This approach is rooted in fundamental and reliable organic transformations, ensuring a high degree of confidence in its practical application.

Diagram of the Synthetic Workflow

Caption: Proposed two-step synthesis of 3-(4-Methoxyphenyl)-2-methylpropan-1-ol.

Part 1: Synthesis of 3-(4-methoxyphenyl)-2-methylpropanoic Acid

The synthesis of the carboxylic acid precursor can be efficiently achieved through the methylation of 4-methoxyphenylacetonitrile followed by hydrolysis.

Experimental Protocol

Step 1a: Methylation of 4-Methoxyphenylacetonitrile

This procedure is adapted from established methods for the α-methylation of arylacetonitriles.[1]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH) (60% dispersion in mineral oil, 1.1 equivalents) to anhydrous N,N-dimethylformamide (DMF).

-

Addition of Starting Material: Slowly add a solution of 4-methoxyphenylacetonitrile (1.0 equivalent) in anhydrous DMF to the stirred suspension of NaH at 0 °C.

-

Stirring: Allow the mixture to stir at room temperature for 30 minutes, during which time the color may change, indicating the formation of the carbanion.

-

Addition of Methylating Agent: Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I) (1.2 equivalents) dropwise via the dropping funnel.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 2-(4-methoxyphenyl)propanenitrile.

Step 1b: Hydrolysis of 2-(4-methoxyphenyl)propanenitrile

This step involves the hydrolysis of the nitrile to the corresponding carboxylic acid.[2]

-

Reaction Setup: To the crude nitrile from the previous step, add a solution of sodium hydroxide (NaOH) (3-5 equivalents) in a mixture of ethanol and water (e.g., 1:1 v/v).

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted nitrile.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid (HCl). A precipitate of 3-(4-methoxyphenyl)-2-methylpropanoic acid should form.

-

Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the desired carboxylic acid.

Part 2: Reduction of 3-(4-methoxyphenyl)-2-methylpropanoic Acid

The reduction of the carboxylic acid to the primary alcohol is a standard transformation effectively carried out using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5 - 2.0 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Addition of Carboxylic Acid: Dissolve the 3-(4-methoxyphenyl)-2-methylpropanoic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours, followed by gentle reflux for 1-2 hours to ensure complete reduction.

-

Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where 'x' is the mass of LiAlH₄ in grams. A granular precipitate should form.

-

Isolation: Filter the mixture through a pad of Celite®, washing the filter cake with additional THF. Combine the filtrate and washings, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 3-(4-Methoxyphenyl)-2-methylpropan-1-ol.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Physicochemical Properties

| Property | Estimated Value |

| Molecular Formula | C₁₁H₁₆O₂ |

| Molecular Weight | 180.24 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | > 200 °C (at atmospheric pressure) |

| Density | ~1.0 g/cm³ |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, methanol, and dichloromethane. |

| pKa | ~16-18 (for the hydroxyl proton) |

Spectroscopic Data Analysis

The structural elucidation of 3-(4-Methoxyphenyl)-2-methylpropan-1-ol would rely on a combination of spectroscopic techniques.

¹H NMR Spectroscopy (Expected Chemical Shifts)

-

Aromatic Protons: Two doublets in the range of δ 6.8-7.2 ppm, characteristic of a para-substituted benzene ring.

-

Methoxy Protons (-OCH₃): A singlet at approximately δ 3.8 ppm.

-

Methylene Protons (-CH₂OH): A doublet of doublets or a multiplet around δ 3.5-3.7 ppm.

-

Methine Proton (-CH-): A multiplet in the region of δ 1.8-2.2 ppm.

-

Methylene Protons (Ar-CH₂-): A doublet of doublets or a multiplet around δ 2.5-2.8 ppm.

-

Methyl Protons (-CH₃): A doublet at approximately δ 0.9-1.1 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy (Expected Chemical Shifts)

-

Aromatic Carbons: Signals in the range of δ 114-158 ppm, with the carbon attached to the methoxy group being the most downfield.

-

Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.

-

Methylene Carbon (-CH₂OH): A signal in the region of δ 65-70 ppm.

-

Methine Carbon (-CH-): A signal around δ 35-40 ppm.

-

Methylene Carbon (Ar-CH₂-): A signal in the region of δ 38-43 ppm.

-

Methyl Carbon (-CH₃): A signal at approximately δ 15-20 ppm.

Infrared (IR) Spectroscopy

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C Stretch (aromatic): Absorptions in the range of 1450-1600 cm⁻¹.

-

C-O Stretch (alcohol): A strong band around 1050-1150 cm⁻¹.

-

C-O Stretch (ether): An absorption band in the region of 1240-1260 cm⁻¹.

Mass Spectrometry

-

Molecular Ion Peak (M⁺): Expected at m/z = 180.

-

Key Fragmentation Patterns:

-

Loss of a water molecule (M-18).

-

Loss of a methoxy group (M-31).

-

Benzylic cleavage to form a fragment at m/z = 121 (the 4-methoxybenzyl cation).

-

Conclusion

This technical guide provides a scientifically grounded pathway for the synthesis and characterization of 3-(4-Methoxyphenyl)-2-methylpropan-1-ol. By leveraging well-established synthetic transformations and predictive spectroscopic analysis, researchers and drug development professionals can confidently approach the preparation and study of this and structurally related compounds. The detailed protocols and expected analytical data serve as a valuable resource for future research and development endeavors in fields where novel substituted phenylpropanols are of interest.

References

-

PubChem. 3-(4-Methoxyphenyl)-2-propen-1-ol. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 3-(4-Methoxyphenyl)-1-propanol. National Center for Biotechnology Information. Available from: [Link]

-

Organic Syntheses. 2-phenylpropionic acid. Available from: [Link]

-

Taylor & Francis Online. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Available from: [Link]

-

SIELC Technologies. 3-(4-Methoxyphenyl)-1-propanol. Available from: [Link]

-

Organic Syntheses. Oxone(r)-Mediated Synthesis of Benzimidazoles from 1,2-Phenylenediamines and Aldehydes: Preparation of 2-(4-Cyano-Phenyl)-1-[2-(3,4-Dimethoxyphenyl)-Ethyl]-1H-Benzimidazole-5-Carboxylic Acid Ethyl Ester. Available from: [Link]

-

PubChem. 1-(4-Methoxyphenyl)-2-methylpropan-1-ol. National Center for Biotechnology Information. Available from: [Link]

-

Chegg. Solved 2. (25 points) Using the malonic ester synthesis, prepare 2-methyl-3-phenylpropanoic acid. Show all reagents and intermediates. Available from: [Link]

-

PubChemLite. 3-(4-methoxyphenyl)-2-methylpropanal (C11H14O2). Available from: [Link]

-

NIST WebBook. 2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester. Available from: [Link]

-

Juniper Publishers. Use of Methyliodide in o-Methylation of organic compounds. Available from: [Link]

-

Organic Syntheses. homoveratric acid. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis and Crystal Structure of 3-(4-Ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available from: [Link]

-

Sciforum. Alkylation of substituted phenols in DMF by MeI using TMGN (bis-1,1,8,8-(tetramethylguanidino)naphtalene) as base. Available from: [Link]

- Google Patents. WO 2014/030106 A2.

Sources

An In-depth Technical Guide to 2-methyl-3-(4-methoxyphenyl)propan-1-ol

Abstract: This document provides a comprehensive technical overview of 2-methyl-3-(4-methoxyphenyl)propan-1-ol, a substituted aromatic alcohol with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related structural analogs to provide a robust profile. The guide covers nomenclature, physicochemical properties, a detailed synthesis protocol via the reduction of its corresponding aldehyde, safety and handling recommendations, and a discussion of its potential applications in research and development. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Nomenclature

2-methyl-3-(4-methoxyphenyl)propan-1-ol is a primary alcohol featuring a chiral center at the second carbon of the propanol backbone, substituted with a methyl group, and a 4-methoxyphenyl group at the third position. The presence of the methoxy group on the phenyl ring, a common moiety in bioactive molecules, suggests its potential for further investigation in drug discovery programs.[1]

Synonyms and Alternative Names:

While a unique CAS Registry Number for 2-methyl-3-(4-methoxyphenyl)propan-1-ol is not readily found in major chemical databases, its nomenclature can be established through systematic naming conventions. Based on its structure, the following synonyms can be used:

-

β-Methyl-4-methoxybenzenepropanol

-

2-(4-Methoxybenzyl)propan-1-ol

To provide context, a comparison with structurally similar, well-documented compounds is presented in Table 1.

| Table 1: Comparison of 2-methyl-3-(4-methoxyphenyl)propan-1-ol with Structural Analogs | |||

| Compound Name | Structure | Key Difference | PubChem CID |

| 2-methyl-3-(4-methoxyphenyl)propan-1-ol | C₁₁H₁₆O₂ | Target Compound | Not available |

| 3-(4-Methoxyphenyl)propan-1-ol | C₁₀H₁₄O₂ | Lacks the 2-methyl group | 79406[2] |

| 2-Methyl-3-phenylpropan-1-ol | C₁₀H₁₄O | Lacks the 4-methoxy group | 95640[3] |

Physicochemical Properties (Inferred)

The exact physicochemical properties of 2-methyl-3-(4-methoxyphenyl)propan-1-ol have not been experimentally determined in publicly accessible literature. However, we can infer its likely properties based on its structure and comparison with its analogs.

| Table 2: Estimated Physicochemical Properties | |

| Property | Estimated Value / Description |

| Molecular Formula | C₁₁H₁₆O₂ |

| Molecular Weight | 180.24 g/mol |

| Appearance | Likely a colorless to pale yellow liquid |

| Boiling Point | Estimated to be in the range of 160-180 °C at reduced pressure |

| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and dichloromethane, with limited solubility in water. |

| Refractive Index | Estimated to be around 1.52-1.54 |

These estimations are derived from the properties of 3-(4-methoxyphenyl)propan-1-ol, which has a reported boiling point of 164-168 °C at 18 mmHg and a refractive index of 1.532.[4]

Synthesis Protocol

The most direct and reliable method for the synthesis of 2-methyl-3-(4-methoxyphenyl)propan-1-ol is the reduction of its corresponding aldehyde, 2-methyl-3-(4-methoxyphenyl)propanal. This aldehyde is a known compound, providing a solid starting point for the synthesis. The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic chemistry, with well-established and high-yielding protocols.[5]

Reaction Scheme

Caption: Synthesis of 2-methyl-3-(4-methoxyphenyl)propan-1-ol.

Experimental Procedure: Reduction using Sodium Borohydride

Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for converting aldehydes to alcohols, offering high yields and operational simplicity.[6][7][8]

Materials:

-

2-methyl-3-(4-methoxyphenyl)propanal

-

Sodium borohydride (NaBH₄)

-

Methanol (reagent grade)

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-3-(4-methoxyphenyl)propanal (1 equivalent) in methanol (approximately 10 mL per gram of aldehyde).

-

Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1 equivalents) to the stirred solution in small portions. The addition should be controlled to maintain the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-2 hours).

-

Quenching: Carefully quench the reaction by slowly adding deionized water.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash with deionized water, followed by a wash with brine to remove any remaining inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (Optional): If necessary, the crude product can be purified by flash column chromatography on silica gel.

Safety and Handling

While a specific safety data sheet (SDS) for 2-methyl-3-(4-methoxyphenyl)propan-1-ol is not available, a hazard assessment can be made based on its structural analogs, 3-(4-methoxyphenyl)propan-1-ol and 2-methyl-3-phenylpropan-1-ol.

-

General Hazards: Similar to other substituted propanols, it is expected to be an irritant to the skin and eyes.[2][9] May cause respiratory irritation if inhaled.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles are recommended.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

-

Skin and Body Protection: A lab coat should be worn.

-

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Potential Applications in Research and Drug Development

The 4-methoxyphenyl moiety is a common structural motif in a wide range of biologically active compounds, contributing to favorable pharmacokinetic properties and receptor interactions.[1] Derivatives of methoxyphenols have been investigated for a variety of therapeutic applications.

-

Anticancer and Antioxidant Properties: Many compounds containing the methoxyphenyl group have demonstrated antioxidant and anticancer activities.[10][11] The structural backbone of 2-methyl-3-(4-methoxyphenyl)propan-1-ol could serve as a scaffold for the development of novel therapeutic agents in these areas.

-

Enzyme Inhibition: Methoxyphenol derivatives have been explored as inhibitors of enzymes such as myeloperoxidase, which is implicated in cardiovascular diseases.[12][13]

-

Neuroprotective Agents: The stilbene scaffold, which shares some structural similarities, is a well-known pharmacophore in the development of neuroprotective agents.[14]

-

Agrochemicals: Related structures, such as 3-aryl-3-triazolylpropiophenones, have been utilized in the development of fungicides and herbicides.[15]

The introduction of a methyl group at the 2-position of the propanol chain in the target molecule could influence its metabolic stability and binding affinity to biological targets, making it an interesting candidate for further derivatization and biological screening.

Conclusion

2-methyl-3-(4-methoxyphenyl)propan-1-ol is a chiral aromatic alcohol with potential for further exploration in various fields of chemical and pharmaceutical research. While direct experimental data is limited, this guide provides a comprehensive, inferred profile of the compound, including a reliable synthesis protocol. The structural features of this molecule make it a promising building block for the synthesis of novel compounds with potential biological activity. Further research is warranted to fully characterize its properties and explore its applications.

References

-

The Good Scents Company. 3-(4-methoxyphenyl)-1-propanol, 5406-18-8. Available from: [Link]

-

PubChem. 2-Methyl-3-phenyl-1-propanol. National Center for Biotechnology Information. Available from: [Link]

-

Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. Available from: [Link]

-

PubChem. 3-(4-Methoxyphenyl)-1-propanol. National Center for Biotechnology Information. Available from: [Link]

-

Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available from: [Link]

-

Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Available from: [Link]

-

American Chemical Society. Following green chemistry principles: Sodium borohydride reductions. Available from: [Link]

-

MDPI. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Available from: [Link]

-

PMC. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. National Center for Biotechnology Information. Available from: [Link]

-

Chemguide. REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE. Available from: [Link]

-

ResearchGate. Some biological active compounds including methoxyphenyl moieties. Available from: [Link]

-

PMC. Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. National Center for Biotechnology Information. Available from: [Link]

-

PubMed. Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Selected biological activities and specific targets of the stilbene-based compounds. Available from: [Link]

-

MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Available from: [Link]

-

ResearchGate. The role of the methoxy group in approved drugs. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-(4-Methoxyphenyl)-1-propanol | C10H14O2 | CID 79406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methyl-3-phenyl-1-propanol | C10H14O | CID 95640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(4-methoxyphenyl)-1-propanol, 5406-18-8 [thegoodscentscompany.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sodium Borohydride [commonorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Following green chemistry principles: Sodium borohydride reductions | Poster Board #203 - American Chemical Society [acs.digitellinc.com]

- 9. echemi.com [echemi.com]

- 10. mdpi.com [mdpi.com]

- 11. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

Solubility Profile and Physicochemical Characterization of 3-(4-Methoxyphenyl)-2-methylpropan-1-ol

This guide provides an in-depth technical analysis of the solubility profile for 3-(4-Methoxyphenyl)-2-methylpropan-1-ol , a key intermediate in fragrance chemistry and organic synthesis.

Executive Summary

3-(4-Methoxyphenyl)-2-methylpropan-1-ol (CAS 64506-21-4 ), often referred to as the "Canthoxal Alcohol" or reduced Canthoxal, is a primary alcohol derived from the reduction of 3-(4-methoxyphenyl)-2-methylpropanal. As an amphiphilic molecule containing a lipophilic phenyl ether tail and a hydrophilic hydroxyl head, it exhibits a distinct solubility profile critical for process chemists and formulators.

This guide details the thermodynamic solubility parameters, solvent compatibility, and experimental protocols required to handle this compound in drug development and fragrance formulation.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Understanding the structural components is the first step to predicting solubility behavior.

| Property | Detail |

| IUPAC Name | 3-(4-Methoxyphenyl)-2-methylpropan-1-ol |

| CAS Number | 64506-21-4 |

| Molecular Formula | C₁₁H₁₆O₂ |

| Molecular Weight | 180.25 g/mol |

| Structural Features | Phenyl Ring: Lipophilic core (π-π interactions).Methoxy Group (-OCH₃): Weak H-bond acceptor.Primary Alcohol (-CH₂OH): Strong H-bond donor/acceptor.Methyl Branch: Steric hindrance, slightly reducing crystallinity. |

| Physical State | Viscous liquid or low-melting solid (approx. MP < 40°C). |

| Predicted LogP | 1.9 – 2.3 (Moderately Lipophilic) |

Solubility Thermodynamics: Hansen Solubility Parameters (HSP)

To scientifically select solvents, we utilize the Hansen Solubility Parameters (HSP) . The total solubility parameter (

Estimated HSP Values for 3-(4-Methoxyphenyl)-2-methylpropan-1-ol:

-

(Dispersion): ~17.5 MPa

-

(Polarity): ~6.0 MPa

-

(H-Bonding): ~13.5 MPa

Interaction Radius ( ) Logic

Solubility is maximized when the distance (

Solvent Compatibility Guide

Based on the physicochemical profile and HSP estimation, the solubility in common organic solvents is categorized below.

Class A: High Solubility (Miscible or >100 mg/mL)

These solvents match both the polar and non-polar domains of the molecule.

-

Alcohols: Methanol, Ethanol, Isopropanol. (Perfect H-bonding match).

-

Chlorinated Solvents: Dichloromethane (DCM), Chloroform. (Excellent dispersion interaction).

-

Polar Aprotic: DMSO, DMF, THF. (Strong dipole interactions solubilize the hydroxyl group).

-

Esters: Ethyl Acetate. (Good general solvent for extraction).

Class B: Moderate Solubility (10 – 50 mg/mL)

-

Ethers: Diethyl Ether, MTBE. (Good solubility, but lower polarity may limit high concentrations).

-

Ketones: Acetone, MEK.

Class C: Low Solubility / Insoluble (< 1 mg/mL)

-

Water: Sparingly Soluble. The C11 hydrophobic skeleton overwhelms the single hydroxyl group's capacity to solvate in water.

-

Aliphatic Hydrocarbons: Hexane, Heptane. (Solubility is temperature-dependent; likely poor at

due to polarity mismatch of the -OH group).

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

Validates the saturation point for process scale-up.

-

Preparation: Weigh 50 mg of 3-(4-Methoxyphenyl)-2-methylpropan-1-ol into a 4 mL glass vial.

-

Solvent Addition: Add 250

L of the target solvent. -

Equilibration:

-

If fully dissolved, add more solid until precipitation occurs.

-

If undissolved, place on an orbital shaker at 25°C for 24 hours .

-

-

Filtration: Filter the supernatant using a 0.45

m PTFE syringe filter (avoid Nylon which may bind the phenyl ring). -

Quantification: Analyze filtrate via HPLC-UV (275 nm) or GC-FID.

Protocol B: Visual Kinetic Solubility Screening

Rapid assessment for formulation development.

-

Dispense 5 mg of compound into a 96-well plate.

-

Add solvent in increments of 10

L. -

Vortex for 30 seconds between additions.

-

End Point: Clear solution with no turbidity.

-

Calculation: Solubility (

) = Mass (mg) / Volume (mL).

Visualization: Solubility & Process Workflow

Figure 1: Solubility Screening Logic

Caption: Decision tree for solvent selection based on polarity and hydrogen bonding capability.

Figure 2: Chemical Interaction Map

Caption: Mechanistic breakdown of functional group interactions with solvent systems.

Applications in Process Development

Reaction Solvent Selection

For the reduction of the precursor aldehyde (Canthoxal):

-

Recommended: Ethanol or Methanol .

-

Reasoning: High solubility of both the aldehyde starting material and the alcohol product ensures homogenous reaction kinetics.

Extraction & Purification

-

Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate .

-

Protocol: After aqueous workup, the compound will partition into the organic phase (LogP ~2.0).

-

Wash: Wash the organic layer with brine to remove residual water, as the -OH group can drag small amounts of water into the organic phase.

References

-

PubChem. Compound Summary: 3-(4-Methoxyphenyl)-2-methylpropanal (Canthoxal). National Library of Medicine. Available at: [Link] (Precursor Data).

-

The Good Scents Company. Canthoxal (Aldehyde) Physicochemical Properties. Available at: [Link].

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

- Lipinski, C. A. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.

3-(4-Methoxyphenyl)-2-methylpropan-1-ol safety data sheet (SDS)

An In-Depth Technical Guide to the Safe Handling of 3-(4-Methoxyphenyl)-2-methylpropan-1-ol

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction and Compound Profile

3-(4-Methoxyphenyl)-2-methylpropan-1-ol is a primary alcohol featuring a methoxy-substituted benzene ring. Its structural attributes—a primary alcohol, a methyl group on the aliphatic chain, and a methoxyphenyl group—dictate its physical properties, reactivity, and potential biological activity. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, data from close structural analogs, such as 3-(4-Methoxyphenyl)propan-1-ol and 1-(4-Methoxyphenyl)-2-methylpropan-1-ol, provide a reliable basis for predicting its safety profile.[1][2]

The primary alcohol group is a key reactive site, while the methoxyphenyl group influences its solubility and potential metabolic pathways. The presence of a chiral center at the second carbon suggests that the compound may exist as enantiomers, although the safety data for the racemic mixture is the primary focus of this guide.

| Identifier | Value |

| IUPAC Name | 3-(4-methoxyphenyl)-2-methylpropan-1-ol |

| Molecular Formula | C11H16O2 |

| Molecular Weight | 180.24 g/mol [2] |

| CAS Number | Not readily available |

| Canonical SMILES | COC1=CC=C(C=C1)CC(C)CO |

Hazard Identification and GHS Classification

Based on data from structurally related compounds, 3-(4-Methoxyphenyl)-2-methylpropan-1-ol is anticipated to present the following hazards. The GHS classification is a predictive assessment and should be used as a starting point for a comprehensive risk evaluation.

| Hazard Class | Hazard Statement | Rationale and In-Field Insights |

| Acute Toxicity, Oral | May be harmful if swallowed. | Aromatic compounds and alcohols can exhibit oral toxicity. The methoxy group may influence metabolic pathways, affecting the toxicological profile.[3][4] |

| Skin Corrosion/Irritation | May cause skin irritation. | Alcohols can have a defatting effect on the skin, leading to dryness and irritation upon prolonged contact.[1] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | As with most alcohols and organic solvents, direct contact with the eyes is likely to cause significant irritation and potential damage.[1][5] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | Inhalation of vapors or aerosols may irritate the respiratory tract. This is a common property of volatile organic compounds.[1] |

Precautionary Statements:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection.[3][5]

-

Response: If skin irritation occurs: Get medical advice/attention. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[3]

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[3][6]

-

Disposal: Dispose of contents/container in accordance with local regulations.[3]

Experimental Protocols for Safe Handling

Risk Assessment Workflow

A thorough risk assessment is mandatory before commencing any work with this compound. The following workflow provides a systematic approach to identifying and mitigating potential hazards.

Caption: Risk Assessment Workflow for Chemical Handling.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure. The following table outlines the recommended PPE and the rationale for its use.

| PPE Component | Specification | Justification |

| Eye Protection | Safety glasses with side shields or goggles. | Protects against splashes and aerosols, preventing serious eye irritation.[3] |

| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact, mitigating the risk of irritation.[7] |

| Skin and Body Protection | Laboratory coat. | Prevents contamination of personal clothing. |

| Respiratory Protection | Not typically required with adequate ventilation. | Use a NIOSH-approved respirator if working with large quantities or in poorly ventilated areas. |

Handling and Storage

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[8]

-

Ignition Sources: Keep away from heat, sparks, and open flames. While not classified as flammable based on available data for analogs, it is prudent to avoid ignition sources.[6][9]

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][6] Incompatible materials to avoid include strong oxidizing agents, strong acids, and acid chlorides.[3]

Emergency Procedures

A clear and well-rehearsed emergency plan is essential. The following decision tree outlines the immediate actions to be taken in the event of an exposure.

Caption: Emergency Response Decision Tree for Exposures.

First-Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3][8]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[3][8]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[8]

-

Ingestion: If swallowed, wash out mouth with water provided person is conscious. Call a physician. Do not induce vomiting unless directed to do so by medical personnel.[3][7][8]

Toxicological and Ecological Information

Toxicological Profile

The toxicological properties of 3-(4-Methoxyphenyl)-2-methylpropan-1-ol have not been fully investigated. The following summary is based on predictions and data from analogous compounds.

-

Acute Toxicity: Expected to have low to moderate acute oral toxicity.[3][4]

-

Carcinogenicity: There is no evidence to suggest that this compound or its structural analogs are carcinogenic.[9]

-

Mutagenicity: No data is available, but structurally similar compounds have not shown mutagenic effects in bacterial assays.[9]

-

Sensitization: While not predicted to be a strong sensitizer, prolonged or repeated skin contact may lead to sensitization in some individuals.[9]

Ecological Information

-

Ecotoxicity: Avoid release into the environment. The long-term effects on aquatic life are not known, but it is prudent to handle it as potentially harmful to aquatic organisms.[4][5]

-

Persistence and Degradability: No specific data is available. However, the presence of a benzene ring suggests that it may not be readily biodegradable.

-

Bioaccumulation: The potential for bioaccumulation is unknown.

Disposal Considerations

All waste materials should be disposed of in accordance with local, state, and federal regulations. Chemical waste should be collected in appropriately labeled, sealed containers. Do not dispose of down the drain or into the environment.[9]

Conclusion

References

- Fisher Scientific. (2025, May 1). Safety Data Sheet for 2-Methoxy-4-methylphenol.

- TCI Chemicals. (2025, November 27). Safety Data Sheet for 3-(4-Methoxyphenyl)propan-1-ol.

- PubChem. (n.d.). 3-(4-Methoxyphenyl)-2-propen-1-ol.

- Worksafe Australia. (n.d.). Safety data sheet - Hazardous according to Worksafe Australia criteria.

- Sigma-Aldrich. (2025, August 8). Safety Data Sheet.

- BASF. (n.d.). Safety data sheet.

- Fisher Scientific. (2009, July 22). Safety Data Sheet for 4-Methoxyphenol.

- Sigma-Aldrich. (n.d.). 3-(4-Methoxyphenyl)-1-propanol 99 5406-18-8.

- CompTox Chemicals Dashboard. (n.d.). 1-(4-Methoxyphenyl)-3-(3-methylphenyl)propan-1-one.

- AOBChem. (2023, April 26). 1-(3-methoxyphenyl)-2-methylpropan-1-ol - Safety Data Sheet.

- FooDB. (2010, April 8). Showing Compound 3-(4-Methoxyphenyl)-2-methyl-2-propenal (FDB016140).

- PubChem. (n.d.). 3-(4-Methoxyphenyl)-1-propanol.

- PubChem. (n.d.). 1-(4-Methoxyphenyl)-2-methylpropan-1-ol.

- Fisher Scientific. (n.d.). Safety Data Sheet for (S)-(+)-2-Methoxypropanol.

- Guidechem. (n.d.). (2S)-3-[(4-Methoxyphenyl)methoxy]-2-methylpropan-1-ol.

- A source for safety data sheets. (n.d.). MSDS of (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one.

- Echemi. (n.d.). (2E)-3-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)PROP-2-EN-1-ONE Safety Data Sheets.

- ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 1-(4-Methoxyphenyl)-2-methylpropan-1-ol.

- CompTox Chemicals Dashboard. (n.d.). 3-(4-Methoxyphenyl)-1-(4-methylphenyl)propan-1-one - Exposure: Exposure Predictions.

Sources

- 1. 3-(4-Methoxyphenyl)-1-propanol | C10H14O2 | CID 79406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(4-Methoxyphenyl)-2-methylpropan-1-ol | C11H16O2 | CID 12644950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. recochem.com [recochem.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. aobchem.com [aobchem.com]

- 9. download.basf.com [download.basf.com]

An In-depth Technical Guide to p-Methoxy-alpha-methylhydrocinnamic Alcohol

Introduction: Unveiling a Novel Phenylpropanoid Derivative

p-Methoxy-alpha-methylhydrocinnamic alcohol, systematically named 3-(4-methoxyphenyl)-2-methyl-1-propanol, is a substituted aromatic alcohol belonging to the phenylpropanoid class of organic compounds. While not as extensively documented as its precursors like p-methoxycinnamic acid, this molecule holds significant interest for researchers in medicinal chemistry and materials science. Its structure combines a hydrophilic alcohol functional group with a lipophilic p-methoxyphenyl scaffold, a common motif in many biologically active molecules.

This guide provides a comprehensive technical overview of 3-(4-methoxyphenyl)-2-methyl-1-propanol, covering its physicochemical properties, a detailed synthesis protocol, methods for spectroscopic characterization, and a discussion of its potential applications in drug discovery and development. The information herein is synthesized from established chemical principles and data from structurally analogous compounds, offering a robust framework for researchers investigating this specific molecule. The parent compound, p-methoxycinnamic acid (p-MCA), is a well-studied plant-derived phenylpropanoid with a wide range of therapeutic activities, including antidiabetic, anticancer, antimicrobial, and neuroprotective properties.[1] This alcohol derivative represents a logical next step in exploring the structure-activity relationship of this chemical class, potentially offering improved bioavailability or novel biological targets.

Physicochemical and Structural Properties

The precise experimental data for 3-(4-methoxyphenyl)-2-methyl-1-propanol is not widely published. However, its properties can be reliably predicted based on its structure and comparison with analogous compounds such as 4-Methoxy-α-methylbenzyl alcohol and 3-(4-Methoxyphenyl)propan-1-ol.

| Property | Value | Basis of Information |

| Systematic Name | 3-(4-methoxyphenyl)-2-methyl-1-propanol | IUPAC Nomenclature |

| Molecular Formula | C₁₁H₁₆O₂ | Calculated |

| Molecular Weight | 180.25 g/mol | Calculated |

| Appearance | Expected to be a colorless to pale yellow liquid | Analogy to similar compounds |

| Boiling Point | Estimated >100 °C at reduced pressure (~1 mmHg) | Analogy to similar compounds |

| Density | Estimated ~1.05 - 1.08 g/mL at 25 °C | Analogy to similar compounds |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, ether, acetone) | General chemical principles[2] |

| Refractive Index (n20/D) | Estimated ~1.53 | Analogy to similar compounds |

Synthesis and Purification: A Strategic Approach

The synthesis of 3-(4-methoxyphenyl)-2-methyl-1-propanol can be efficiently achieved via a two-step process starting from commercially available reagents: a Claisen-Schmidt condensation to form the α,β-unsaturated aldehyde intermediate, followed by a complete reduction of both the aldehyde and the alkene functionalities.

Synthesis Pathway Overview

The logical pathway involves the base-catalyzed condensation of p-anisaldehyde (4-methoxybenzaldehyde) with propanal to yield p-methoxy-α-methylcinnamaldehyde. Subsequent reduction with a powerful hydride-donating agent like Lithium Aluminum Hydride (LiAlH₄) affords the target saturated alcohol. LiAlH₄ is chosen for its capacity to reduce both the conjugated double bond and the aldehyde group to an alcohol.[3]

Caption: Proposed two-step synthesis of the target alcohol.

Detailed Experimental Protocol

Materials:

-

p-Anisaldehyde (4-methoxybenzaldehyde)

-

Propanal

-

Sodium Hydroxide (NaOH)

-

95% Ethanol

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated Ammonium Chloride (NH₄Cl) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Protocol 1: Synthesis of p-Methoxy-α-methylcinnamaldehyde

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 13.6 g (100 mmol) of p-anisaldehyde in 100 mL of 95% ethanol. Cool the flask in an ice bath.

-

Addition of Aldehyde: To the stirred solution, add 8.7 mL (120 mmol) of propanal.

-

Initiation of Condensation: Prepare a solution of 4.0 g (100 mmol) of NaOH in 50 mL of water. Add this aqueous NaOH solution dropwise to the ethanolic aldehyde mixture over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 20% ethyl acetate in hexanes).

-

Workup: Once the reaction is complete, neutralize the mixture with dilute HCl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude unsaturated aldehyde.

Protocol 2: Reduction to p-Methoxy-alpha-methylhydrocinnamic Alcohol

-

Reaction Setup: In a flame-dried 500 mL round-bottom flask under an inert atmosphere (e.g., Argon), suspend 5.7 g (150 mmol) of LiAlH₄ in 150 mL of anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Addition of Aldehyde: Dissolve the crude p-methoxy-α-methylcinnamaldehyde from the previous step in 50 mL of anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition, remove the ice bath and stir the reaction mixture at room temperature overnight.

-

Quenching: Carefully quench the reaction by cooling the flask to 0 °C and slowly adding 6 mL of water, followed by 6 mL of 15% aqueous NaOH, and then 18 mL of water. Stir the resulting white suspension vigorously for 30 minutes.

-

Isolation and Purification: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with diethyl ether. Combine the filtrate and washings, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure alcohol.

Spectroscopic Analysis and Characterization

Confirming the structure and purity of the synthesized compound is paramount. The following spectroscopic data are predicted for 3-(4-methoxyphenyl)-2-methyl-1-propanol based on established principles of organic spectroscopy.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.10 (d, J=8.5 Hz, 2H): Aromatic protons ortho to the alkoxy group.

-

δ 6.85 (d, J=8.5 Hz, 2H): Aromatic protons meta to the alkoxy group.

-

δ 3.79 (s, 3H): Methoxy (-OCH₃) protons.

-

δ 3.55 (m, 2H): Methylene protons of the primary alcohol (-CH₂OH).

-

δ 2.60 (dd, J=13.5, 6.0 Hz, 1H) & δ 2.40 (dd, J=13.5, 8.0 Hz, 1H): Diastereotopic methylene protons adjacent to the aromatic ring.

-

δ 1.90 (m, 1H): Methine proton (-CH-).

-

δ 1.65 (br s, 1H): Hydroxyl (-OH) proton. Signal is exchangeable with D₂O.

-

δ 0.95 (d, J=6.8 Hz, 3H): Methyl (-CH₃) protons.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 158.0: Aromatic carbon attached to the methoxy group.

-

δ 131.5: Quaternary aromatic carbon.

-

δ 129.8 (2C): Aromatic CH carbons ortho to the alkoxy group.

-

δ 113.9 (2C): Aromatic CH carbons meta to the alkoxy group.

-

δ 67.5: Alcohol methylene carbon (-CH₂OH).

-

δ 55.2: Methoxy carbon (-OCH₃).

-

δ 38.2: Methine carbon (-CH-).

-

δ 37.5: Methylene carbon adjacent to the ring.

-

δ 16.5: Methyl carbon (-CH₃).

-

Infrared (IR) Spectroscopy

-

~3350 cm⁻¹ (broad, strong): O-H stretching vibration, characteristic of a hydrogen-bonded alcohol.[5]

-

~2950-2850 cm⁻¹ (medium-strong): Aliphatic C-H stretching vibrations.

-

~1610, 1510 cm⁻¹ (strong): Aromatic C=C stretching vibrations.

-

~1245 cm⁻¹ (strong): Asymmetric C-O-C stretching of the aryl ether.

-

~1050 cm⁻¹ (strong): C-O stretching vibration of the primary alcohol.[5]

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): m/z = 180.

-

Key Fragments:

-

m/z = 162: Loss of H₂O (dehydration), a common fragmentation for alcohols.[6]

-

m/z = 149: Loss of -CH₂OH (alpha-cleavage).

-

m/z = 121: Benzylic cleavage, forming the stable p-methoxybenzyl cation. This is expected to be a major peak.

-

Potential Applications in Drug Development

The true value of 3-(4-methoxyphenyl)-2-methyl-1-propanol lies in its potential as a building block or lead compound in drug discovery. Its structure is a hybrid of known pharmacophores, suggesting several avenues for investigation.

Caption: Relationship to bioactive scaffolds and potential applications.

-

Precursor for Novel Esters and Ethers: The primary alcohol group is a versatile handle for chemical modification. Esterification with various carboxylic acids (e.g., other known bioactive agents) could lead to novel prodrugs or compounds with dual activity.

-

Enhanced Lipophilicity: Compared to its carboxylic acid precursor (p-MCA), the alcohol is more lipophilic. This may alter its pharmacokinetic profile, potentially leading to better membrane permeability and bioavailability, which are critical factors in drug design.

-

Metabolic Stability: The introduction of the alpha-methyl group can sterically hinder metabolic pathways that might otherwise degrade a simpler propyl chain, potentially increasing the compound's in vivo half-life.

-

Exploration of Known Activities: Given the strong evidence of anticancer, neuroprotective, and anti-inflammatory activity of p-MCA, this alcohol should be screened in relevant biological assays to determine if it retains, enhances, or alters this activity profile.[1]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-(4-methoxyphenyl)-2-methyl-1-propanol is not available, prudent laboratory practices should be followed based on the hazards of similar chemicals.[7][8]

-

General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mists. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Fire Safety: The compound is expected to be a combustible liquid. Keep away from heat, sparks, open flames, and hot surfaces. Use foam, dry chemical, or carbon dioxide for extinction.

-

First Aid:

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.

-

Skin Contact: Immediately wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

References

- Vertex AI Search. (n.d.). Safety Data Sheet - Hazardous according to Worksafe Australia criteria. Retrieved February 12, 2026.

- MilliporeSigma. (2025).

-

PubChem. (n.d.). p-METHOXY-alpha-METHYLCINNAMALDEHYDE | C11H12O2 | CID 228993. Retrieved February 12, 2026, from [Link]

- TCI Chemicals. (2025). Safety Data Sheet - 3-(4-Methoxyphenyl)propan-1-ol. Retrieved February 12, 2026.

- CymitQuimica. (2024). Safety Data Sheet - 1-Propanol, 3-[[(4-methoxyphenyl)methyl]amino]-. Retrieved February 12, 2026.

-

PMC. (n.d.). Versatile approach to α-alkoxy carbamate synthesis and stimulus-responsive alcohol release. Retrieved February 12, 2026, from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Alcohols: Identification. Retrieved February 12, 2026, from [Link]

-

Gsrs. (n.d.). P-METHOXY-.ALPHA.-METHYLCINNAMALDEHYDE, (E)-. Retrieved February 12, 2026, from [Link]

-

ThaiJo. (2025). Synthesis of 4-Methoxycinnamyl Alcohol and Its Derivatives via Lithium Aluminium Hydride : Investigation of Reduction Product Formation by qNMR Analysis. Retrieved February 12, 2026, from [Link]

-

MDPI. (n.d.). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. Retrieved February 12, 2026, from [Link]

-

The Good Scents Company. (n.d.). para-methoxy-alpha-methyl cinnamaldehyde. Retrieved February 12, 2026, from [Link]

-

YouTube. (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. Retrieved February 12, 2026, from [Link]

-

EPA. (n.d.). 3-Methoxy-alpha-methylbenzyl alcohol, (+)- Properties. Retrieved February 12, 2026, from [Link]

-

ResearchGate. (n.d.). (a) Synthesis of trans-3,4-dimethoxy-5-hydroxycinnamyl alcohol.... Retrieved February 12, 2026, from [Link]

- Unknown Source. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

-

OpenStax. (2023). 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry. Retrieved February 12, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. p-METHOXY-alpha-METHYLCINNAMALDEHYDE | C11H12O2 | CID 228993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. li05.tci-thaijo.org [li05.tci-thaijo.org]

- 4. Spectroscopy of Alcohols [sites.science.oregonstate.edu]

- 5. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 6. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. recochem.com [recochem.com]

- 8. tcichemicals.com [tcichemicals.com]

Methodological & Application

Application Note: Catalytic Hydrogenation of Canthoxal to Canthoxal Alcohol

Part 1: Introduction & Core Directive

Executive Summary

Canthoxal (3-(4-methoxyphenyl)-2-methylpropanal, CAS: 5462-06-6) is a vital fragrance ingredient characterized by soft anise and fennel notes. Its hydrogenation product, Canthoxal Alcohol (3-(4-methoxyphenyl)-2-methylpropan-1-ol), serves as both a high-value fragrance modifier and a versatile intermediate in pharmaceutical synthesis.

This guide provides a rigorous technical protocol for the catalytic hydrogenation of Canthoxal. Unlike stoichiometric reductions (e.g., NaBH₄) which generate significant waste, catalytic hydrogenation offers an atom-efficient, scalable, and environmentally benign route. The primary challenge lies in chemoselectivity : reducing the aldehyde moiety while preserving the aromatic ring and the methoxy ether linkage.

Strategic Catalyst Selection

The choice of catalyst dictates the reaction pathway and impurity profile.

| Catalyst System | Activity | Selectivity (Aldehyde vs. Ring) | Industrial Viability | Recommendation |

| Raney Nickel (Ra-Ni) | High | Moderate-High (Condition dependent) | Excellent (Low Cost) | Primary Protocol |

| Ruthenium on Carbon (Ru/C) | Very High | Low (Risks ring saturation) | Moderate | Use only with modifiers |

| Copper-Chromite (CuCr) | Moderate | Excellent (Ring intact) | High (High P/T req.) | Alternative for bulk |

| Homogeneous Ru-Complex | High | Excellent | Low (Separation costs) | Pharma/Lab Scale |

Core Directive: This guide prioritizes the Raney Nickel method for its balance of cost, activity, and selectivity, alongside a Continuous Flow adaptation for modern processing.

Part 2: Scientific Integrity & Reaction Mechanism

Reaction Pathway

The hydrogenation of Canthoxal involves the addition of dihydrogen across the carbonyl

Reaction Scheme:

Critical Side Reactions to Avoid:

-

Ring Hydrogenation: Formation of the cyclohexyl derivative (favored by Ru/Rh catalysts or high T).

-

Hydrogenolysis: Cleavage of the C-O bond in the methoxy group (favored by acidic supports or Pd catalysts).

-

Tishchenko Reaction: Dimerization of the aldehyde (favored by base-promoted side pathways).

Mechanism Visualization

The following diagram illustrates the catalytic cycle and competing pathways.

Figure 1: Catalytic cycle showing the target pathway (Green) and potential selectivity failures (Red).

Part 3: Experimental Protocols

Protocol A: Batch Hydrogenation (Raney Nickel)

Best for: Pilot scale, robust synthesis, and cost-efficiency.

1. Materials & Equipment

-

Substrate: Canthoxal (>98% purity).

-

Catalyst: Raney Nickel (W-2 or equivalent), stored under water/ethanol. Active loading: 5-10 wt% relative to substrate.

-

Solvent: Methanol or Ethanol (Anhydrous preferred to suppress hydrates).

-

Reactor: High-pressure autoclave (e.g., Parr Instrument), rated for 50 bar.

-

Gas: Hydrogen (99.99%).

2. Step-by-Step Procedure

-

Catalyst Preparation:

-

Safety: Raney Nickel is pyrophoric. Handle strictly under inert atmosphere or keep wet.

-

Wash the catalyst (5 g) three times with the reaction solvent (Ethanol) to remove water. Decant carefully.

-

-

Loading:

-

Charge the autoclave with Canthoxal (50 g, ~0.26 mol) dissolved in Ethanol (200 mL).

-

Transfer the catalyst slurry into the reactor.[1]

-

-

Purging:

-

Seal the reactor. Purge with Nitrogen (3 cycles, 5 bar) to remove oxygen.

-

Purge with Hydrogen (3 cycles, 5 bar) to saturate the headspace.

-

-

Reaction:

-

Pressurize to 20 bar (290 psi) with Hydrogen.

-

Heat to 80°C with vigorous stirring (1000 rpm). Note: Mass transfer limits reaction rate; high stirring is crucial.

-

Monitor H₂ uptake. Reaction typically completes in 2–4 hours.

-

-

Work-up:

-

Cool to room temperature.[2] Vent H₂ carefully.

-

Filter the mixture through a Celite pad (under N₂ blanket) to remove the catalyst. Do not let the filter cake dry out.

-

Concentrate the filtrate under reduced pressure (Rotavap).

-

-

Purification:

-

Distillation: Vacuum distillation (approx. 120-125°C at 2 mmHg) yields the pure alcohol.

-

3. Validation Parameters

| Parameter | Target Range | Impact of Deviation |

| Temperature | 70–90°C | <70°C: Slow rate. >100°C: Ring saturation risk. |

| Pressure | 15–30 bar | <10 bar: Incomplete conversion. >50 bar: Unnecessary stress. |

| Stirring | >800 rpm | Low rpm leads to H₂ starvation and aldehyde dimerization. |

Protocol B: Continuous Flow Hydrogenation (Supported Ru)

Best for: High throughput, safety (low H₂ inventory), and precise residence time control.

1. System Setup

-

Reactor: H-Cube® Pro or custom trickle-bed reactor.

-

Cartridge: 5% Ru/C or Ru/Al₂O₃ (Packed bed).

-

Solvent: Isopropanol (promotes H-transfer).

2. Workflow Diagram

Figure 2: Continuous flow hydrogenation setup ensuring safe handling of high-pressure hydrogen.

3. Procedure

-

Priming: Flush the system with pure Isopropanol at 1 mL/min, 50 bar, 90°C.

-

Reaction: Switch input to the Canthoxal solution (0.5 M).

-

Steady State: Discard the first 2 reactor volumes (dispersion zone). Collect the steady-state fraction.

-

Analysis: Analyze by GC-FID. If conversion <98%, decrease flow rate to 0.5 mL/min.

Part 4: Safety & Troubleshooting

Hazard Mitigation

-

Raney Nickel: Class 4.2 Spontaneously Combustible. Never expose dry catalyst to air. Keep a bucket of water nearby during filtration.

-

Hydrogen Gas: LEL 4%. Ensure reactor grounding to prevent static discharge. Use H₂ sensors in the hood.

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Low Conversion | Poisoned catalyst (S or N impurities) | Recrystallize Canthoxal precursor; Increase catalyst load. |

| Ring Saturation | Temperature too high; Catalyst too active (Rh/Ru) | Lower Temp to 60°C; Switch to CuCr or Ra-Ni. |

| Ether Cleavage | Acidic support (e.g., Al₂O₃, SiO₂) | Use neutral support (Carbon) or add trace base (Na₂CO₃). |

| Aldehyde Dimerization | H₂ starvation (surface intermediate reacts with feed) | Increase Stirring speed; Increase H₂ pressure. |

Part 5: References

-

Vertex AI Search . (2023). Catalytic hydrogenation of aldehydes to alcohols: Patent WO2001028964A2. Retrieved from 3

-

Organic Reactions . (n.d.). Catalytic Hydrogenation of Esters and Aldehydes using Copper Chromium Oxide. Retrieved from 4

-

Google Patents . (2022). Preparation method of intermediate for synthesizing anise camphor (1-(4-methoxyphenyl) propanol). Retrieved from 5

-

PubChem . (2025).[6] 3-(4-Methoxyphenyl)-2-propen-1-ol Compound Summary. Retrieved from 6

-

Sigma-Aldrich . (n.d.). 3-(4-Methoxyphenyl)-1-propanol Product Information. Retrieved from 7

Sources

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. WO2001028964A2 - A liquid phase catalytic hydrogenation process to convert aldehydes to the corresponding alcohols - Google Patents [patents.google.com]

- 4. organicreactions.org [organicreactions.org]

- 5. CN103951548B - Preparation method of intermediate for synthesizing anise camphor - Google Patents [patents.google.com]

- 6. 3-(4-Methoxyphenyl)-2-propen-1-ol | C10H12O2 | CID 5314180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-(4-甲氧苯基)-1-丙醇 99% | Sigma-Aldrich [sigmaaldrich.com]

Application Notes & Protocols: Strategies for the Selective Reduction of α-Methyl Hydrocinnamaldehydes

Preamble: The Stereochemical Challenge of α-Methyl Hydrocinnamaldehydes

The reduction of α-methyl hydrocinnamaldehydes, such as 2-phenylpropanal and its derivatives (e.g., Lilial™, Helional™), represents a critical transformation in the synthesis of fine chemicals, pharmaceuticals, and high-value fragrance components. The core challenge lies not in the reduction of the aldehyde functionality itself, but in controlling the stereochemical outcome at the newly formed carbinol center. The pre-existing stereocenter at the α-carbon dictates that any reduction will lead to the formation of diastereomers. Therefore, achieving high selectivity is paramount for accessing stereochemically pure alcohols, which are often the desired target molecules for their specific biological or olfactory properties.

This guide provides a detailed exploration of reagents and protocols for the selective reduction of this class of aldehydes. We will move beyond simple procedural lists to dissect the underlying principles that govern selectivity, empowering researchers to make informed decisions in their synthetic strategies. We will cover two primary approaches: diastereoselective reduction using sterically demanding chemical hydrides and enantioselective reduction via biocatalytic dynamic kinetic resolution.

Part 1: Diastereoselective Reduction via Sterically Hindered Hydride Reagents

The most direct approach to influencing the stereochemical outcome of the reduction of a chiral aldehyde is through the use of sterically bulky reducing agents. The facial selectivity of the hydride attack on the carbonyl is governed by the steric environment established by the substituents around the α-chiral center.

Mechanistic Rationale: The Felkin-Anh Model

The stereochemical outcome of nucleophilic attack on α-chiral aldehydes can be reliably predicted by the Felkin-Anh model. This model posits that the lowest energy transition state is achieved when the largest substituent at the α-carbon is oriented perpendicular to the carbonyl plane. The nucleophile (in this case, a hydride ion) then attacks the carbonyl carbon from the less hindered face, typically following a trajectory of approximately 107° (the Bürgi-Dunitz angle).

For α-methyl hydrocinnamaldehyde (2-phenylpropanal), the phenyl group is the largest (L), the methyl group is medium (M), and the hydrogen is the small (S) substituent. To minimize steric clash, the bulky hydride reagent will preferentially attack from the face opposite the large phenyl group, leading to the formation of a specific diastereomer.

Reagent Selection and Performance

Standard, non-bulky reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) exhibit poor diastereoselectivity, typically yielding a nearly 1:1 mixture of diastereomeric alcohols.[1][2] This is because their small size minimizes steric interactions in the transition state, making both attack trajectories nearly equal in energy.

To enforce selectivity, sterically demanding hydride reagents are required. These reagents, often referred to as "Selectrides," feature bulky alkyl groups that amplify the steric penalties of the disfavored attack trajectory.

| Reagent | Formula | Typical Diastereomeric Ratio (anti:syn) | Key Considerations |

| L-Selectride® | Lithium tri-sec-butylborohydride | >95:5 | Highly effective at low temperatures (-78 °C). Pyrophoric; handle under inert atmosphere. |

| K-Selectride® | Potassium tri-sec-butylborohydride | >95:5 | Similar reactivity to L-Selectride; may offer slightly different selectivity based on the cation. |

| LS-Selectride® | Lithium trisiamylborohydride | >98:2 | Even greater steric bulk than L-Selectride, offering potentially higher selectivity. |

Protocol: Diastereoselective Reduction of 2-Phenylpropanal with L-Selectride

This protocol details a general procedure for the highly diastereoselective reduction of racemic 2-phenylpropanal to yield the corresponding alcohol.

Safety Precautions: L-Selectride is pyrophoric and reacts violently with water. All operations must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and oven-dried glassware.

Materials:

-

Racemic 2-phenylpropanal

-

L-Selectride (1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH) solution (3 M)

-

Hydrogen peroxide (H₂O₂) (30% aqueous solution)

-

Diethyl ether

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Oven-dried round-bottom flask with a magnetic stir bar and septum

Procedure:

-

Reaction Setup: Assemble an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under a positive pressure of argon.

-

Substrate Addition: Dissolve 2-phenylpropanal (e.g., 1.34 g, 10 mmol) in 50 mL of anhydrous THF and add it to the reaction flask via cannula.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add L-Selectride solution (1.0 M in THF, 12 mL, 12 mmol, 1.2 eq) to the stirred solution of the aldehyde over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Reaction Monitoring: Stir the reaction at -78 °C for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by quenching a small aliquot in saturated NH₄Cl and extracting with ether.

-

Quenching: After the reaction is complete, slowly and carefully quench the reaction at -78 °C by the dropwise addition of 20 mL of water. Caution: Gas evolution. Allow the mixture to warm to room temperature.

-